molecular formula C10H11NO2 B12641161 2-Azetidinyl-5-methyl-1,4-benzoquinone CAS No. 173069-94-8

2-Azetidinyl-5-methyl-1,4-benzoquinone

Cat. No.: B12641161
CAS No.: 173069-94-8
M. Wt: 177.20 g/mol
InChI Key: IQJNTSWNFDNPJX-QMMMGPOBSA-N
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Description

2-Azetidinyl-5-methyl-1,4-benzoquinone is a synthetic compound that belongs to the class of quinones. Quinones are known for their redox properties and are widely used in various chemical and biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines the azetidine ring with the benzoquinone moiety, potentially offering novel reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinyl-5-methyl-1,4-benzoquinone typically involves the following steps:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 2-Azetidinyl-5-methyl-1,4-benzoquinone involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This redox activity can lead to the generation of reactive oxygen species (ROS), which can have various biological effects . The molecular targets and pathways involved include interactions with cellular thiols and other redox-active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinyl-5-methyl-1,4-benzoquinone is unique due to the presence of both the azetidine ring and the methyl group on the benzoquinone moiety.

Properties

CAS No.

173069-94-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[(2S)-azetidin-2-yl]-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11NO2/c1-6-4-10(13)7(5-9(6)12)8-2-3-11-8/h4-5,8,11H,2-3H2,1H3/t8-/m0/s1

InChI Key

IQJNTSWNFDNPJX-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=O)C(=CC1=O)[C@@H]2CCN2

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C2CCN2

Origin of Product

United States

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